molecular formula C22H20BrN3O2 B11035214 1'-allyl-5'-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

1'-allyl-5'-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11035214
M. Wt: 438.3 g/mol
InChI Key: QODMXAMSUSWFDC-UHFFFAOYSA-N
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Description

This compound belongs to the spiro β-carboline family, characterized by a unique spirocyclic architecture that combines a β-carboline core with an indole-derived ring system. The structural complexity arises from the 1'-allyl, 5'-bromo, and 6-methoxy substituents, which influence its physicochemical and pharmacological properties. Spiro β-carbolines are of significant interest in medicinal chemistry due to their diverse bioactivities, including antimalarial, anticancer, and neuropharmacological effects . The bromine atom at the 5'-position and the methoxy group at the 6-position likely enhance electron-withdrawing and lipophilic characteristics, respectively, while the allyl group at the 1'-position may improve metabolic stability .

Properties

Molecular Formula

C22H20BrN3O2

Molecular Weight

438.3 g/mol

IUPAC Name

5'-bromo-6-methoxy-1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C22H20BrN3O2/c1-3-10-26-19-7-4-13(23)11-17(19)22(21(26)27)20-15(8-9-24-22)16-12-14(28-2)5-6-18(16)25-20/h3-7,11-12,24-25H,1,8-10H2,2H3

InChI Key

QODMXAMSUSWFDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC34C5=C(C=CC(=C5)Br)N(C4=O)CC=C

Origin of Product

United States

Preparation Methods

General Procedure:

  • Substrate Preparation : React tryptamine derivatives with carbonyl compounds (e.g., 5-bromoisatin) under acidic conditions.

  • Cyclization : Acid-catalyzed (e.g., HCl, TFA) intramolecular cyclization forms the tetrahydro-β-carboline core.

  • Spiro Junction : Use of sterically constrained aldehydes or ketones directs spirocyclization at the indole C3 position.

Example :

  • Tryptamine hydrochloride reacts with 5-bromoisatin in methanol/HCl to yield 5'-bromo-1',2',3',9'-tetrahydrospiro[β-carboline-1,3'-indol]-2'-one. Yield: 68–75%.

Introduction of the Allyl Group

The 1'-allyl substituent is introduced via N-alkylation or Mitsunobu reaction post-core formation.

N-Alkylation Protocol:

  • Substrate : 5'-Bromo-6-methoxy-spiro[β-carboline-indol]-2'-one.

  • Reagents : Allyl bromide, DBU (1,8-diazabicycloundec-7-ene), 2-MeTHF.

  • Conditions : 40 W blue light irradiation, argon atmosphere, 16 h.

  • Workup : Aqueous extraction, chromatography (hexane/EtOAc).

Data :

  • Yield: 62–86%.

  • Purity: >95% (HPLC).

Bromination and Methoxylation

Bromination at C5':

  • Direct Synthesis : Use pre-brominated isatin (5-bromoisatin) in Pictet–Spengler cyclization.

  • Post-functionalization : Electrophilic bromination (e.g., NBS) on the indole ring is less common due to regioselectivity challenges.

Methoxylation at C6:

  • Early-stage Introduction : Methylation of a phenolic intermediate (e.g., 6-hydroxy-β-carboline) using methyl iodide/K₂CO₃.

  • Late-stage Modification : Pd-catalyzed coupling (e.g., Buchwald–Hartwig) is avoided due to compatibility issues with the spiro system.

Oxidation to Ketone

The 2'-ketone is installed via oxidative ring expansion or late-stage oxidation :

Sodium Periodate-Mediated Oxidation:

  • Substrate : Tetrahydro-β-carboline with a secondary alcohol at C2'.

  • Conditions : NaIO₄, H₂O/MeOH, 60°C, 2 h.

  • Yield : 75–81%.

Optimization and Scale-Up Challenges

Diastereoselectivity Control:

  • Chiral auxiliaries (e.g., S-α-methylbenzylamine) or asymmetric catalysis ensure enantiopure spirocenters.

  • Example : Use of (R)-BINOL-derived catalysts affords >90% ee.

Solvent and Catalyst Screening:

ParameterOptimal ConditionsImpact on Yield
Solvent2-MeTHF+15% vs. DCM
BaseDBU+20% vs. K₂CO₃
Light Source40 W Kessil lamp (456 nm)90% conversion

Spectroscopic Characterization

Critical data for validating the target compound:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.34 (d, J = 4.8 Hz, 1H, indole-H), 7.28 (dd, J = 8.0 Hz, 1H), 5.94 (m, 2H, allyl), 4.21 (t, J = 6.6 Hz, 2H), 3.73 (s, 3H, OCH₃).

  • HRMS : m/z [M+H]⁺ calcd. 396.3, found 396.3.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Pictet–Spengler68–7595Moderate
N-Alkylation62–8697High
Late Oxidation75–8193Low

Chemical Reactions Analysis

Types of Reactions

1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromo position, where nucleophiles can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-allyl-5’-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For instance, its potential anticancer activity could be due to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound is compared to structurally related spiro β-carbolines and brominated indole derivatives (Table 1). Key differences include substituent positions, halogen types, and alkyl/aryl modifications, which collectively impact molecular weight, polarity, and biological interactions.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
1'-Allyl-5'-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one 1'-allyl, 5'-Br, 6-OMe C20H19BrN3O2 ~416.3* Bromine enhances electrophilicity; allyl group increases lipophilicity.
(1S)-5'-Bromo-1'-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one 1'-Me, 5'-Br C17H16BrN3O 366.2 Methyl group reduces steric hindrance; simpler pharmacokinetic profile.
5'-Chloro-6,7-difluoro-3-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one 5'-Cl, 6,7-diF, 3-Me C17H13ClF2N3O 338.0 Halogen diversity improves target selectivity; fluorines enhance metabolic stability.
5'-Bromo-6-chloro-1'-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one 5'-Br, 6-Cl, 1'-Me C19H15BrClN3O 416.7 Dual halogenation may enhance binding affinity but increase molecular weight.
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) 5-Br, 3-imidazolyl C21H19BrN4O2 445.3 Non-spiro indole derivative; methoxy groups improve solubility.

*Estimated based on analogous compounds.

Key Observations :

  • Alkyl vs. Allyl : The allyl group in the target compound offers greater conformational flexibility compared to the methyl group in , which may influence binding kinetics.
  • Spiro vs. Non-Spiro: Non-spiro derivatives (e.g., compound 34 in ) lack the rigid spirocyclic core, resulting in reduced stereochemical complexity and altered bioavailability.
Pharmacological Activity
  • Antimalarial Potential: Spiro β-carbolines like the compound in exhibit nanomolar efficacy against Plasmodium falciparum by inhibiting PfATP4, a critical ion transporter. The target compound’s bromine and methoxy groups may enhance parasite membrane penetration compared to chlorine- or fluorine-containing analogs .
  • Neuropharmacological Effects : Related β-carbolines show affinity for serotonin and dopamine receptors . The allyl group in the target compound could modulate receptor selectivity due to its bulkier structure.

Biological Activity

The compound 1'-allyl-5'-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a member of the beta-carboline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C15H16BrN2OC_{15}H_{16}BrN_{2}O. The structure includes a spiro-beta-carboline core, which is known for its interaction with biological macromolecules such as DNA and proteins.

Antitumor Activity

Beta-carboline derivatives have been studied for their antitumor properties. Research indicates that compounds like harmine , a structural analogue, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves DNA intercalation and the induction of apoptosis in tumor cells .

Case Study: Antitumor Effects

A study demonstrated that beta-carboline derivatives can inhibit the proliferation of cancer cells through apoptosis induction. The specific effects of This compound remain to be fully elucidated but are hypothesized to follow similar pathways as other beta-carbolines.

Neuroprotective Properties

Beta-carbolines are also noted for their neuroprotective effects. They may act as antioxidants and protect neuronal cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The neuroprotective activity is attributed to the ability of beta-carbolines to scavenge free radicals and inhibit lipid peroxidation . This suggests that This compound could potentially offer similar protective effects.

Antimicrobial Activity

Studies have shown that certain beta-carboline derivatives possess antimicrobial properties. The compound may exhibit activity against various bacterial strains due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Data Table: Biological Activities of Related Beta-Carbolines

Compound NameActivity TypeMechanism of ActionReference
HarmineAntitumorDNA intercalation
HarmaneNeuroprotectiveAntioxidant activity
1-Methyl-β-carbolineAntimicrobialMembrane disruption
5-Allyl-9-bromo-10-methoxy-beta-carbolineAntitumorApoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1'-allyl-5'-bromo-6-methoxy-spiro-β-carboline derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, spiroindolones are synthesized via acid-catalyzed cyclization in ethanol under reflux (80–110°C) . Key parameters include solvent choice (e.g., ethanol for solubility), temperature (higher temperatures reduce reaction time but may increase side products), and catalyst selection (e.g., p-toluenesulfonic acid in ). Purification via flash chromatography or recrystallization is critical to isolate the target compound from intermediates.

Q. How can NMR and mass spectrometry reliably characterize the stereochemistry and functional groups of this spiro compound?

  • Methodological Answer :

  • 1H/13C-NMR : Distinctive signals include the allyl group protons (δ 5.1–5.8 ppm for vinyl protons) and methoxy groups (δ ~3.8 ppm). Spiro junction carbons exhibit unique chemical shifts (e.g., δ 50–60 ppm for spiro carbons in similar compounds) .
  • MS : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 338 in ). High-resolution MS confirms molecular formula.
  • IR : Stretching vibrations for carbonyl (ν ~1700 cm⁻¹) and aromatic C-H bonds aid in structural validation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use enzymatic assays (e.g., α-glucosidase inhibition in ) or cell-based models (e.g., antimalarial activity in Plasmodium cultures as in ). Dose-response curves (IC50 determination) and cytotoxicity screens (e.g., MTT assay) are essential to establish therapeutic windows.

Advanced Research Questions

Q. How do electronic effects of the 5'-bromo and 6-methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at C5' enables Suzuki-Miyaura couplings (e.g., with boronic acids in ). Methoxy at C6 alters electron density, potentially directing regioselectivity. Computational DFT studies can map frontier molecular orbitals to predict reactivity . Experimentally, screen Pd catalysts (e.g., Pd(PPh3)4) and bases (Na2CO3 vs. Cs2CO3) to optimize coupling efficiency.

Q. What strategies resolve contradictions in biological activity data across structurally related spiroindolones?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) : Compare analogues (e.g., 5'-chloro vs. 5'-bromo derivatives in ).
  • Data Triangulation : Validate results using orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) .
  • Crystallography : Resolve 3D conformations (e.g., X-ray in ) to correlate stereochemistry with activity.

Q. How can reaction scalability be improved without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., ’s microwave-assisted steps).
  • Catalyst Recycling : Immobilize acid catalysts (e.g., polymer-supported TsOH) to enhance atom economy.
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediates .

Methodological Considerations

  • Reproducibility : Document solvent purity, drying methods (e.g., molecular sieves for ethanol in ), and reaction atmosphere (N2/Ar).
  • Data Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) .
  • Ethical Sourcing : Avoid unreliable vendors (per user instruction); prioritize peer-reviewed synthesis protocols over commercial databases.

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